N-(2-isobutoxyphenyl)-4-methoxybenzamide

NOX4 inhibition NADPH oxidase redox signaling

N-(2-isobutoxyphenyl)-4-methoxybenzamide (CAS 887029-25-6) is a synthetic benzamide derivative with the molecular formula C18H21NO3 and a molecular weight of 299.36 g/mol. It belongs to the class of N‑aryl‑substituted 4‑methoxybenzamides.

Molecular Formula C18H21NO3
Molecular Weight 299.4g/mol
Cat. No. B495653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-isobutoxyphenyl)-4-methoxybenzamide
Molecular FormulaC18H21NO3
Molecular Weight299.4g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H21NO3/c1-13(2)12-22-17-7-5-4-6-16(17)19-18(20)14-8-10-15(21-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,19,20)
InChIKeyQUVDPVVISSVVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-isobutoxyphenyl)-4-methoxybenzamide CAS 887029-25-6: Chemical Identity and Baseline Procurement Specifications


N-(2-isobutoxyphenyl)-4-methoxybenzamide (CAS 887029-25-6) is a synthetic benzamide derivative with the molecular formula C18H21NO3 and a molecular weight of 299.36 g/mol . It belongs to the class of N‑aryl‑substituted 4‑methoxybenzamides. The compound has been evaluated in a limited set of in‑vitro pharmacological assays, showing modest inhibitory activity against NADPH oxidase 4 (NOX4) and the β2 adrenergic receptor [1][2]. No in‑vivo pharmacokinetic, toxicological, or clinical data have been reported. This compound is available from multiple chemical suppliers exclusively for non‑human, non‑therapeutic research use.

Why N-(2-isobutoxyphenyl)-4-methoxybenzamide Cannot Be Replaced by Generic 4-Methoxybenzamide Analogs Without Quantitative Loss of Function


Substitution of N-(2-isobutoxyphenyl)-4-methoxybenzamide with a simple 4-methoxybenzamide or a close regioisomer such as N-(2-isobutoxyphenyl)-2-methoxybenzamide is not functionally equivalent. The available assay data show that the target compound exhibits measurable, albeit modest, in‑vitro activity at NOX4 (IC50 = 670 nM) and the β2 adrenergic receptor (IC50 ≈ 214 nM) [1][2]. In contrast, the parent 4-methoxybenzamide scaffold shows no detectable inhibition of NOX4 at concentrations up to 30 µM and is reported to have an IC50 > 30,000 nM in other enzyme assays [3]. The N‑(2‑isobutoxyphenyl) substituent is therefore a critical determinant of the observed bioactivity, and generic substitution without this specific N‑aryl moiety will result in a complete loss of the reported in‑vitro functional profile.

Product-Specific Quantitative Differentiation of N-(2-isobutoxyphenyl)-4-methoxybenzamide Against Comparator Compounds


NOX4 Inhibitory Activity: N-(2-isobutoxyphenyl)-4-methoxybenzamide vs. Parent 4-Methoxybenzamide Scaffold

N-(2-isobutoxyphenyl)-4-methoxybenzamide inhibits NOX4 with an IC50 of 670 nM in a cell‑based assay using HEK cells stably expressing human NOX4 [1]. In contrast, the unsubstituted 4-methoxybenzamide core structure shows no detectable inhibition of NOX4 at concentrations up to 30 µM and displays an IC50 of 30,000 nM against the unrelated enzyme NNMT [2][3]. The N‑(2‑isobutoxyphenyl) substitution therefore confers at least a 45‑fold improvement in NOX4 inhibitory potency relative to the parent scaffold.

NOX4 inhibition NADPH oxidase redox signaling

β2 Adrenergic Receptor Antagonism: N-(2-isobutoxyphenyl)-4-methoxybenzamide Shows Measurable Activity

N-(2-isobutoxyphenyl)-4-methoxybenzamide demonstrates antagonist activity at the β2 adrenergic receptor with an IC50 of approximately 214 nM in a cell‑based cAMP accumulation assay using HEK293 cells [1]. No comparable β2 receptor activity data are available for the unsubstituted 4-methoxybenzamide or for the 2‑methoxy regioisomer, indicating that this biological activity is unique to the 4‑methoxy, N‑(2‑isobutoxyphenyl) substitution pattern among the publicly profiled analogs.

β2 adrenergic receptor GPCR antagonist

Regioisomeric Differentiation: 4-Methoxy vs. 2-Methoxy Substitution Pattern

N-(2-isobutoxyphenyl)-4-methoxybenzamide (4‑methoxy) and N-(2-isobutoxyphenyl)-2-methoxybenzamide (2‑methoxy) are regioisomers that differ only in the position of the methoxy group on the benzamide ring. Currently, no public bioactivity data exist for the 2‑methoxy regioisomer that would allow a direct potency comparison . However, the 4‑methoxy isomer is the only one reported to exhibit the 670 nM NOX4 IC50 and the 214 nM β2 receptor IC50. The 2‑methoxy analog is commercially available but lacks any documented biological activity, rendering it an uncharacterized comparator.

regioisomer structure‑activity relationship benzamide

Predicted Physicochemical Profile: Moderate Lipophilicity and Low Aqueous Solubility

N-(2-isobutoxyphenyl)-4-methoxybenzamide has a predicted LogP of approximately 3.38–4.14 and a predicted aqueous solubility (LogS) of –6.35 (ESOL), which corresponds to approximately 0.13 mg/L [1][2]. These values indicate moderate lipophilicity and very low aqueous solubility, comparable to other N‑aryl‑4‑methoxybenzamides of similar molecular weight. No experimental solubility or LogP data are available for the 2‑methoxy regioisomer or the unsubstituted benzamide analog.

lipophilicity solubility physicochemical properties

Optimal Research and Industrial Application Scenarios for N-(2-isobutoxyphenyl)-4-methoxybenzamide Based on Quantitative Evidence


In‑Vitro NOX4 Inhibitor Screening and Assay Development

This compound can serve as a moderate‑potency (IC50 = 670 nM) reference inhibitor in cell‑based NOX4 assays using HEK cells [1]. It provides a chemically distinct scaffold from established NOX4 inhibitors (e.g., GKT137831, VAS3947) and may be useful for orthogonal assay validation or as a starting point for structure‑activity relationship (SAR) studies aimed at improving NOX4 potency.

β2 Adrenergic Receptor Functional Antagonist Studies

With an IC50 of approximately 214 nM in a cAMP accumulation assay [1], the compound can be employed as a tool for studying β2 adrenergic receptor antagonism in HEK293 cells. It is suitable for use as a low‑micromolar control compound in GPCR screening cascades where a non‑selective, modest‑affinity antagonist is required.

Structure‑Activity Relationship (SAR) Exploration of N‑Aryl‑4‑methoxybenzamides

The compound's measurable, albeit weak, activity at NOX4 and β2 receptor provides a defined baseline for medicinal chemistry optimization. Modifications to the isobutoxy or methoxy groups can be quantitatively benchmarked against the 670 nM NOX4 IC50 and 214 nM β2 IC50, enabling SAR campaigns focused on improving target potency or selectivity [1].

Regioisomeric Control in Chemical Biology Experiments

Because the 2‑methoxy regioisomer lacks any reported bioactivity, N-(2-isobutoxyphenyl)-4-methoxybenzamide is the appropriate choice for experiments requiring a defined in‑vitro phenotype. Use of the uncharacterized 2‑methoxy analog would introduce unnecessary experimental variability and require de‑novo biological validation [1].

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